3-phenylpropyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate
Overview
Description
3-phenylpropyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate is a chemical compound with the molecular formula C15H20O7 and a molecular weight of 312.32 g/mol It is an ester derivative of D-glucuronic acid, which is a glucose derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenylpropyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate typically involves the esterification of D-glucuronic acid with 3-phenylpropyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired ester .
Industrial Production Methods
Industrial production of this compound may involve biocatalysis, which is an environmentally friendly and efficient method. This approach uses enzymes or whole-cell catalysts to facilitate the esterification reaction. The use of biocatalysis can enhance the yield and selectivity of the product while minimizing the generation of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
3-phenylpropyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
3-phenylpropyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-phenylpropyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release D-glucuronic acid and 3-phenylpropyl alcohol. D-glucuronic acid is known to participate in detoxification processes in the liver by conjugating with various endogenous and exogenous substances, enhancing their solubility and excretion .
Comparison with Similar Compounds
Similar Compounds
D-Glucuronic acid: A precursor to 3-phenylpropyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate, known for its role in detoxification and as a building block in polysaccharides.
3-Phenylpropyl alcohol: An alcohol used in the synthesis of esters and other organic compounds.
Glucuronides: Compounds formed by the conjugation of glucuronic acid with various substances, playing a crucial role in detoxification.
Uniqueness
The esterification enhances its solubility and stability, making it suitable for various industrial and research applications .
Properties
IUPAC Name |
3-phenylpropyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O7/c16-9-11(17)12(18)13(19)14(20)15(21)22-8-4-7-10-5-2-1-3-6-10/h1-3,5-6,9,11-14,17-20H,4,7-8H2/t11-,12+,13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCANNABFZDODS-CRWXNKLISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC(=O)C(C(C(C(C=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCCOC(=O)[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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